

6-Chloro-2-methylnicotinic acid molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-Chloro-2-methylnicotinic acid

Cat. No.: B592625

[Get Quote](#)

An In-depth Technical Guide to 6-Chloro-2-methylnicotinic Acid

This technical guide provides a comprehensive overview of **6-Chloro-2-methylnicotinic acid**, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and potential applications.

Core Chemical Properties

6-Chloro-2-methylnicotinic acid is a derivative of nicotinic acid, which is a form of vitamin B3. The presence of a chlorine atom and a methyl group on the pyridine ring modifies its chemical reactivity and biological activity, making it a valuable intermediate in the synthesis of more complex molecules.

Quantitative Data Summary

The fundamental physicochemical properties of **6-Chloro-2-methylnicotinic acid** are summarized in the table below for easy reference and comparison.

Property	Value	Source
Molecular Formula	C ₇ H ₆ CINO ₂	[1] [2]
Molecular Weight	171.58 g/mol	[1] [2]
CAS Number	137129-98-7	[1]
Physical Form	Solid	[1]
Purity	Typically ≥98%	[1]
Storage Temperature	Room temperature, under inert atmosphere	[1]

Synthesis and Experimental Protocols

The synthesis of substituted nicotinic acids is a critical area of research due to their utility as building blocks in the pharmaceutical and agrochemical industries. While various methods exist for the synthesis of nicotinic acid derivatives, this section details a representative protocol for a reaction involving a closely related isomer, 2-chloro-6-methylnicotinic acid, to illustrate a common synthetic transformation.

Synthesis of 2-Chloro-6-methylnicotinamide from 2-Chloro-6-methylnicotinic Acid

This protocol describes the conversion of 2-chloro-6-methylnicotinic acid to its corresponding amide, a common step in the elaboration of carboxylic acids for further functionalization.

Materials:

- 2-Chloro-6-methylnicotinic acid (5.0 g, 29 mmol)
- Oxalyl dichloride ((COCl)₂, 3.8 mL, 44 mmol)
- Dichloromethane (DCM, 30 mL)
- Tetrahydrofuran (THF, 30 mL)

- Ammonium hydroxide (NH₄OH, 30 mL)

Equipment:

- Round-bottom flask
- Magnetic stirrer
- Apparatus for reduced pressure concentration (e.g., rotary evaporator)
- Filtration apparatus

Procedure:

- A mixture of 2-chloro-6-methylnicotinic acid (5.0 g, 29 mmol) and oxalyl dichloride (3.8 mL, 44 mmol) in dichloromethane (30 mL) was stirred at 20°C for 2 hours.[3]
- The reaction mixture was then concentrated under reduced pressure to yield a residue.[3]
- The residue was treated with tetrahydrofuran (30 mL) and ammonium hydroxide (30 mL) at 20°C for 2 hours.[3]
- The resulting mixture was filtered, and the filtrate was concentrated under reduced pressure to give the title compound, 2-chloro-6-methylnicotinamide.[3]

Logical Workflow for Synthesis

The following diagram illustrates the logical workflow for the synthesis of 2-chloro-6-methylnicotinamide from 2-chloro-6-methylnicotinic acid, highlighting the key stages of the reaction.

[Click to download full resolution via product page](#)

Caption: Synthesis of 2-Chloro-6-methylnicotinamide.

Potential Applications in Research and Development

Substituted nicotinic acids, such as **6-Chloro-2-methylnicotinic acid**, are versatile intermediates in the synthesis of various bioactive molecules. They serve as key building blocks in the development of new pharmaceutical agents and agrochemicals. For instance, the related compound 2-chloro-6-methylnicotinic acid is noted for its role in creating compounds with potential antimicrobial and herbicidal activities.^[4] Furthermore, these derivatives are crucial in the production of other nicotinic acid derivatives used in vitamins and supplements.^[4] The specific substitution pattern of **6-Chloro-2-methylnicotinic acid** offers a unique scaffold for medicinal chemists to explore new chemical space in drug discovery programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 6-Chloro-2-methylnicotinic acid | 137129-98-7 [sigmaaldrich.com]
- 2. 2-Chloro-6-methylnicotinic acid | C7H6ClNO2 | CID 121724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-CHLORO-6-METHYLNICOTINAMIDE synthesis - chemicalbook [chemicalbook.com]
- 4. chemimpex.com [chemimpex.com]
- To cite this document: BenchChem. [6-Chloro-2-methylnicotinic acid molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b592625#6-chloro-2-methylnicotinic-acid-molecular-weight-and-formula>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com